2-(4-(Benzyloxy)-3-fluorophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c16-14-10-12(8-9-17)6-7-15(14)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPURYHSTLUPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Organic and Medicinal Chemistry
In the landscape of contemporary chemical sciences, the design and synthesis of molecules with specific functional groups are paramount for addressing challenges in medicine and materials science. The structure of 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol incorporates key features that are at the forefront of modern research. The pursuit of novel compounds with tailored properties often involves the strategic combination of well-understood chemical motifs to achieve desired outcomes, such as enhanced biological activity or improved physicochemical properties.
The development of synthetic routes to access complex molecules like this compound is a significant endeavor in organic chemistry. Chemists are continually seeking more efficient, selective, and sustainable methods for the formation of carbon-carbon and carbon-heteroatom bonds, such as those present in this compound. The presence of a fluorine atom and an ether linkage on the aromatic ring presents both challenges and opportunities for synthetic chemists, requiring careful consideration of reaction conditions and functional group compatibility.
Significance of Aryl Ether and Fluoroaromatic Motifs in Chemical Research
The aryl-ether and fluoroaromatic motifs are cornerstones of modern medicinal chemistry, each imparting unique and valuable properties to a molecule. chemicalbook.com
The aryl-ether group is a common feature in a wide array of pharmaceuticals and biologically active compounds. This functional group can influence a molecule's conformational flexibility and its ability to engage in hydrogen bonding, which are critical for molecular recognition and binding to biological targets. chemicalbook.com The ether linkage is generally stable under physiological conditions, contributing to the metabolic stability of a drug candidate. The Williamson ether synthesis has been a traditional method for forming this bond, though modern cross-coupling reactions are increasingly employed for their versatility.
Fluoroaromatic compounds have gained immense importance in drug design and discovery. The introduction of a fluorine atom into an aromatic ring can have profound effects on a molecule's properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can influence a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the biological half-life of a drug. The small size of the fluorine atom means that this substitution typically does not introduce significant steric hindrance, allowing the modified molecule to retain its binding affinity for its target.
The strategic incorporation of fluorine can also modulate a compound's lipophilicity, which is a critical parameter for its ability to cross cell membranes. While the effect can vary, fluorine substitution often leads to an increase in lipophilicity.
Overview of the Structural Significance of 2 4 Benzyloxy 3 Fluorophenyl Ethanol
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inscitepress.orgamazonaws.come3s-conferences.orgyoutube.com For this compound, the primary disconnection occurs at the C-C bond of the ethanol side chain and the C-O bond of the benzyloxy ether.
A primary retrosynthetic disconnection breaks the ethanol side chain from the aromatic ring. This suggests a precursor like 4-(benzyloxy)-3-fluorobenzaldehyde (B182309), which can be converted to the target molecule through the addition of a one-carbon unit. Another key disconnection is the benzyloxy ether linkage, pointing to 3-fluoro-4-hydroxyphenylethanol and benzyl (B1604629) bromide as potential starting materials. google.com This approach allows for the separate construction of the fluorinated phenylethanol core and subsequent protection of the hydroxyl group.
Development of Regioselective Approaches for Benzyloxy Ether Formation
The synthesis of the benzyloxy ether in this compound requires careful control of regioselectivity, especially when starting from precursors with multiple hydroxyl groups. The Williamson ether synthesis is a classical and widely used method for this transformation. organic-chemistry.org This reaction involves the deprotonation of an alcohol followed by reaction with an alkyl halide.
In the context of synthesizing this compound from a di-hydroxylated precursor, selective protection is key. The phenolic hydroxyl group is more acidic than the ethanolic hydroxyl group and can be selectively deprotonated using a suitable base. Subsequent reaction with benzyl bromide or a related benzylating agent affords the desired benzyloxy ether. The choice of base is critical; a mild base can favor the protection of the more accessible or reactive hydroxyl group. organic-chemistry.org
Alternative methods for forming benzyl ethers include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions, which is beneficial for substrates sensitive to basic conditions. organic-chemistry.org Another modern approach involves using 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. organic-chemistry.org
Strategies for Introducing Fluorine into the Aryl System
The introduction of a fluorine atom onto an aromatic ring is a fundamental step in the synthesis of many pharmaceuticals and agrochemicals. cas.cnrsc.org Several methods exist for aryl fluorination, broadly categorized into nucleophilic and electrophilic fluorination.
Nucleophilic aromatic substitution (SNAr) is a common method, particularly for electron-deficient aromatic rings. nih.gov The Halex (halogen exchange) process, an industrial method, uses inorganic fluorides like KF to displace other halogens. nih.gov For laboratory-scale synthesis, reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be effective. nih.govrsc.org
Electrophilic fluorination involves the use of reagents that act as a source of "F+". cas.cn Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely used. cas.cn These reactions can be catalyzed by transition metals, enhancing their efficiency and selectivity. Palladium-catalyzed fluorination of aryl halides or triflates has emerged as a powerful tool. rsc.orgnih.gov For instance, the fluorination of aryl triflates often exhibits a broad substrate scope. rsc.org Another strategy involves the fluorination of organometallic intermediates like aryl boronic acids or arylsilanes. nih.gov
Methodological Considerations for the Construction of the Ethanol Side Chain
The two-carbon ethanol side chain can be introduced onto the phenyl ring through various synthetic transformations. A common approach involves the reduction of a corresponding phenylacetic acid derivative or the hydrogenation of a styrene (B11656) oxide. acs.org
One of the most direct methods is the reduction of a carbonyl group at the benzylic position. For example, starting with 4-(benzyloxy)-3-fluorophenylacetic acid, reduction of the carboxylic acid functionality using reducing agents like lithium aluminum hydride (LAH) would yield the desired 2-phenylethanol (B73330) derivative.
Alternatively, the ethanol side chain can be constructed from a benzaldehyde (B42025) precursor. The Wittig reaction, for instance, can be used to add a one-carbon unit to 4-(benzyloxy)-3-fluorobenzaldehyde, followed by reduction of the resulting double bond. Another approach is the reaction of the aldehyde with a methyl Grignard reagent, followed by rearrangement or further functional group manipulation.
A biocatalytic approach has also been developed for the synthesis of 2-phenylethanol and its derivatives from L-phenylalanine using engineered E. coli, demonstrating a potential industrial application of one-pot cascade biocatalysis. researchgate.net
Stereochemical Control and Diastereoselective Synthesis of Analogues
While this compound itself is achiral, the synthesis of its chiral analogues, where the ethanol side chain bears substituents, requires stereochemical control. The principles of stereoselective synthesis become crucial in such cases. youtube.com
For analogues with a stereocenter at the benzylic position, asymmetric reduction of a corresponding ketone is a common strategy. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, the hydrogenation of acetophenone (B1666503) derivatives to 1-phenylethanol (B42297) can be performed with high selectivity using specific catalysts. researchgate.net
Diastereoselective synthesis comes into play when creating analogues with multiple stereocenters. For instance, in the synthesis of nucleoside analogues, the stereochemistry of a furanose ring can be controlled through the use of chiral auxiliaries or stereoselective reactions. nih.gov The relative stereochemistry of adjacent functional groups can be directed by the existing stereocenters in the molecule.
Catalyst Development and Process Optimization for Enhanced Synthesis Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of this compound and its analogues, various catalytic systems are employed.
For the construction of the ethanol side chain via hydrogenation, catalysts based on cobalt, palladium, and nickel have been studied. acs.orgresearchgate.net For instance, alumina-supported cobalt catalysts have shown high selectivity for the hydrogenation of acetophenone to 1-phenylethanol. researchgate.net Process parameters such as temperature, pressure, and catalyst loading are optimized to maximize yield and selectivity.
In the crucial fluorination step, palladium-catalyzed reactions have been a focus of development. rsc.orgnih.gov Ligand design is critical in these systems to facilitate the challenging C-F bond formation. Similarly, copper-catalyzed reactions have been explored for both fluorination and etherification steps. cas.cnnih.gov
Process optimization also involves considering reaction conditions to minimize byproducts and simplify purification. For example, in the dehydration of 1-phenylethanol to styrene, a side reaction in some synthetic routes, the choice of catalyst and solvent can significantly impact the product distribution. nih.govacs.org
Application of Sustainable Chemistry Principles in the Synthesis of this compound
The principles of green and sustainable chemistry are increasingly being integrated into synthetic planning. This involves the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts.
Biocatalysis offers a sustainable alternative to traditional chemical synthesis. The production of 2-phenylethanol from glucose or agro-industrial wastes using engineered microorganisms is a prime example of this approach. nih.govnih.govresearchgate.netresearchgate.net These methods operate under mild conditions and can reduce the reliance on petroleum-based starting materials.
In terms of chemical synthesis, the development of catalytic processes that replace stoichiometric reagents is a key aspect of sustainability. For example, catalytic hydrogenation using molecular hydrogen is more atom-economical than using metal hydrides. researchgate.net The use of non-precious metal catalysts, such as those based on copper or iron, is also a desirable goal. nih.govacs.org Furthermore, optimizing reaction conditions to reduce energy consumption and waste generation contributes to a more sustainable synthetic process.
Functional Group Interconversions on the Ethanol Moiety
The primary alcohol of the ethanol side chain is a key site for a variety of chemical modifications. These transformations can alter the compound's physical and chemical properties, paving the way for the synthesis of diverse derivatives.
Common interconversions include oxidation, esterification, and conversion to alkyl halides. Oxidation of the primary alcohol can yield either the corresponding aldehyde, 4-(benzyloxy)-3-fluorophenylacetaldehyde, under mild conditions using reagents like pyridinium (B92312) chlorochromate (PCC), or the carboxylic acid, 2-(4-(benzyloxy)-3-fluorophenyl)acetic acid, with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. The choice of oxidant is crucial for selectively obtaining the desired product.
Esterification, the reaction of the alcohol with a carboxylic acid or its derivative, is another important transformation. This reaction, often catalyzed by an acid like sulfuric acid or facilitated by coupling agents, leads to the formation of esters. nih.govnih.gov This process is not only a way to introduce a new functional group but can also serve as a protection strategy for the hydroxyl group during subsequent synthetic steps.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles. Direct conversion to an alkyl halide, for instance, an alkyl chloride or bromide, can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. evitachem.com These halogenated derivatives are valuable intermediates for a range of nucleophilic substitution reactions.
Table 1: Functional Group Interconversions of the Ethanol Moiety
| Transformation | Reagent(s) | Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 4-(Benzyloxy)-3-fluorophenylacetaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 2-(4-(Benzyloxy)-3-fluorophenyl)acetic acid |
| Esterification | Carboxylic acid, H₂SO₄ (cat.) | 2-(4-(Benzyloxy)-3-fluorophenyl)ethyl ester |
| Conversion to Alkyl Chloride | Thionyl chloride (SOCl₂) | 1-(Benzyloxy)-2-(2-chloroethyl)-4-fluorobenzene |
Modifications and Transformations of the Benzyloxy-Fluorophenyl Aromatic Core
The aromatic core of this compound, with its benzyloxy and fluoro substituents, presents a unique electronic environment that directs further chemical modifications. The interplay of the electron-donating benzyloxy group and the electron-withdrawing but ortho-, para-directing fluorine atom influences the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the positions activated by the benzyloxy group and directed by both substituents. The most likely positions for electrophilic attack are ortho and para to the strongly activating benzyloxy group. Given that the para position is already occupied, substitution is anticipated primarily at the ortho positions. For instance, nitration with nitric acid and sulfuric acid would likely yield nitro derivatives with the nitro group at the 2 or 6 position of the phenyl ring.
The fluorine atom on the aromatic ring can also be a site for transformation, particularly through nucleophilic aromatic substitution (NAS), especially if additional electron-withdrawing groups are present on the ring to activate it towards nucleophilic attack.
Another important transformation of the aromatic core involves the cleavage of the benzyl ether to unveil a phenolic hydroxyl group. This deprotection is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. evitachem.com This reaction is generally clean and high-yielding. The resulting 3-fluoro-4-hydroxyphenylethanol can then undergo further reactions at the newly exposed phenolic site.
Table 2: Modifications of the Benzyloxy-Fluorophenyl Aromatic Core
| Transformation | Reagent(s) | Product |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 2-(4-(Benzyloxy)-3-fluoro-2-nitrophenyl)ethanol |
| Benzyl Ether Cleavage | H₂, Pd/C | 2-(3-Fluoro-4-hydroxyphenyl)ethanol |
| Nucleophilic Aromatic Substitution (of Fluorine) | Strong Nucleophile (e.g., NaOMe) | 2-(4-(Benzyloxy)-3-methoxyphenyl)ethanol |
Orthogonal Protection and Deprotection Strategies in Multistep Synthesis
In the context of a multistep synthesis involving a complex molecule with multiple functional groups, orthogonal protection strategies are paramount. The benzyloxy group in this compound can itself be considered a protecting group for the phenolic hydroxyl. Its removal by hydrogenolysis is orthogonal to the deprotection of many other common protecting groups.
For instance, if the ethanol moiety's hydroxyl group is protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, the benzyl ether can be selectively cleaved under hydrogenolysis conditions without affecting the silyl ether. Conversely, the TBDMS group can be removed with fluoride reagents, like tetrabutylammonium fluoride (TBAF), without disturbing the benzyl ether.
This orthogonality allows for the selective unmasking and reaction of different functional groups within the molecule at various stages of a synthetic sequence. This level of control is crucial for the efficient and successful synthesis of complex target molecules. The choice of protecting groups and the sequence of their removal are critical strategic decisions in the design of a synthetic route.
Table 3: Orthogonal Protection and Deprotection Example
| Protected Moiety | Protecting Group | Deprotection Reagent | Orthogonal to Deprotection of |
| Phenolic Hydroxyl | Benzyl (Bn) | H₂, Pd/C | Silyl ethers, Boc carbamates |
| Primary Alcohol | tert-Butyldimethylsilyl (TBDMS) | Tetrabutylammonium fluoride (TBAF) | Benzyl ethers, Esters |
Role As a Key Intermediate and Privileged Scaffold
Precursor in the Synthesis of Novel Chemical Entities
The structure of 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol is strategically designed for synthetic utility. The primary alcohol functional group is readily oxidized to an aldehyde, 4-(benzyloxy)-3-fluorobenzaldehyde (B182309), or further to a carboxylic acid. This aldehyde is a crucial intermediate that can participate in numerous condensation and cyclization reactions to form a variety of molecular frameworks. Alternatively, the core phenyl ring can be functionalized to create ketone derivatives, such as 1-(4-(benzyloxy)-3-fluorophenyl)ethanone. These transformations convert the initial alcohol into versatile intermediates poised for the construction of novel chemical entities, particularly heterocyclic compounds that form the core of many pharmaceutical agents.
Structure Activity Relationship Sar Investigations of Analogues
Impact of the Benzyloxy Moiety on Molecular Interactions
In related series of compounds, the replacement of a benzyloxy group with smaller or more polar substituents often leads to a marked decrease in biological activity, underscoring its importance for target engagement. For instance, in studies of benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors, the benzyloxyphenyl moiety was found to be crucial for activity. nih.gov The lipophilic nature of the benzyl (B1604629) group is thought to contribute to better membrane permeability and access to intracellular targets.
Systematic modifications of the benzyl ring within the benzyloxy group can further refine molecular interactions. The introduction of substituents on this distal phenyl ring can modulate electronic properties and create additional contact points with the receptor.
| Analogue Modification | Substituent (R) on Benzyl Ring | Predicted Change in Binding Affinity | Rationale |
|---|---|---|---|
| Removal of Benzyl Group | -H (Phenolic OH) | Significant Decrease | Loss of key hydrophobic and π-stacking interactions. |
| Replacement with smaller alkyl ether | -CH3 (Methoxy) | Decrease | Reduced van der Waals contacts and π-stacking potential. |
| Substitution on Benzyl Ring | -Cl (para-chloro) | Potential Increase | Enhances π-stacking and can form halogen bonds. |
| -OCH3 (para-methoxy) | Variable | May introduce favorable hydrogen bonds but can also cause steric hindrance. |
Influence of the Fluorine Atom on Electronic and Steric Properties in Analogues
The fluorine atom at the 3-position of the phenyl ring is a critical determinant of the electronic and steric properties of 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol analogues. As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly alter the acidity of the phenolic proton (if the benzyloxy group were hydrolyzed) and modulate the pKa of the entire molecule. This can have profound implications for the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and ability to form hydrogen bonds with the receptor.
Strategically placed fluorine atoms can also block metabolic pathways, leading to an improved pharmacokinetic profile. researchgate.net For example, fluorination can prevent undesirable oxidation by cytochrome P450 enzymes. acs.org From a steric perspective, fluorine is relatively small (van der Waals radius of 1.47 Å), allowing it to be well-tolerated in many binding pockets where larger halogens might cause steric clashes.
The introduction of fluorine can also lead to the formation of unique non-covalent interactions, such as halogen bonds and interactions with backbone carbonyls, which can enhance binding affinity and selectivity.
| Property | Effect of 3-Fluoro Substitution | Predicted Biological Consequence |
|---|---|---|
| Electronic Nature of Phenyl Ring | Increased electron withdrawal (negative inductive effect). | Modulation of pKa, altered hydrogen bonding capability. |
| Lipophilicity | Increased (logP contribution). | Enhanced membrane permeability and potential for increased brain penetration. eurekaselect.com |
| Metabolic Stability | Can block sites of metabolism. researchgate.net | Increased half-life and bioavailability. |
| Conformation | Minimal steric impact, but can influence torsional angles. | Subtle changes in the preferred 3D structure of the ligand. |
Role of the Ethanol (B145695) Side Chain in Modulating Ligand-Receptor Interactions
The ethanol side chain of this compound provides a flexible linker and a crucial hydrogen bonding motif through its terminal hydroxyl group. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with polar residues such as serine, threonine, or tyrosine in a receptor binding site. The length and flexibility of the ethanol chain are also critical, as they dictate the positioning of the hydroxyl group relative to the aromatic core, enabling it to reach and interact with specific regions of the target protein.
Modifications to the ethanol side chain can have a significant impact on biological activity. For example, altering the length of the alkyl chain can change the distance between the pharmacophoric groups, potentially leading to a loss of optimal interactions. The stereochemistry of any chiral centers introduced into the side chain can also be critical for activity, as receptors are chiral environments and often show a preference for one enantiomer over the other.
| Modification | Predicted Effect on Activity | Reasoning |
|---|---|---|
| Removal of the hydroxyl group | Significant decrease | Loss of a key hydrogen bonding interaction. |
| Esterification of the hydroxyl group | Likely decrease or change in pharmacology (e.g., prodrug) | Blocks hydrogen bonding capability. |
| Extension of the alkyl chain (e.g., propanol) | Variable, potentially decreased | Alters the positioning of the hydroxyl group, may not fit the binding pocket. |
| Introduction of a methyl group on the alpha-carbon | Potentially increased or decreased, introduces chirality | May introduce favorable hydrophobic interactions or steric clashes; one enantiomer may be more active. |
Conformational Landscape Analysis and Pharmacophoric Feature Identification
The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific conformation it adopts when binding to a receptor. Conformational analysis aims to identify the low-energy conformations of the molecule and to understand the energy barriers between them. The flexibility of the benzyloxy and ethanol side chains allows the molecule to adopt a range of shapes.
Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to map the conformational landscape. These studies can reveal the preferred torsional angles of the rotatable bonds and the spatial relationship between the key pharmacophoric elements. A pharmacophore model for this class of compounds would likely include:
An aromatic ring (the fluorinated phenyl ring).
A hydrogen bond donor/acceptor (the terminal hydroxyl group).
A hydrophobic feature (the benzyloxy group).
A specific spatial arrangement of these features.
Understanding the active conformation is crucial for designing more rigid analogues that are "pre-organized" for binding, which can lead to an increase in affinity and selectivity.
Rational Design Principles for Modulating Biological Profiles through Structural Modification
Based on the SAR insights gathered from the analysis of the benzyloxy moiety, the fluorine atom, and the ethanol side chain, several rational design principles can be formulated to modulate the biological profile of this compound analogues.
To enhance potency: Efforts could focus on optimizing the hydrophobic interactions of the benzyloxy group by introducing small, lipophilic substituents on the terminal phenyl ring. Additionally, exploring bioisosteric replacements for the ethanol hydroxyl group that can maintain or enhance hydrogen bonding interactions could be beneficial.
To improve selectivity: The introduction of specific functional groups that can form unique interactions with the target receptor but not with off-targets is a key strategy. For example, replacing the fluorine with a different halogen or a small cyano group could alter the interaction profile.
To modify pharmacokinetic properties: The fluorine atom already serves to block potential metabolism. Further modifications, such as the introduction of a second fluorine atom or the replacement of the benzyloxy group with a more metabolically stable alternative, could be explored to enhance drug-like properties. The ethanol side chain could also be modified to fine-tune solubility and permeability.
The systematic application of these design principles, guided by iterative cycles of synthesis and biological testing, is essential for the development of novel analogues with superior therapeutic potential.
Computational Chemistry and Cheminformatics Studies
Molecular Modeling and Docking Simulations for Theoretical Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational methods used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This approach is instrumental in hypothesizing the mechanism of action for compounds like 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol. The process involves generating three-dimensional conformations of the ligand and placing them into the active site of a macromolecular target, followed by a scoring function that estimates the strength of the interaction.
For scaffolds related to the 4-benzyloxy-benzyl structure, in silico docking studies have been crucial in guiding structural modifications to enhance biological activity. nih.gov For instance, research on similar 4-benzyloxy-benzylamino chemotypes has utilized docking against targets like Peroxisome Proliferator-Activated Receptors (PPARs) to understand how substituents on the phenyl ring influence binding. nih.gov These studies suggest that the flexible benzyloxy group can adopt various conformations to fit within U-shaped ligand binding pockets. nih.gov
When applied to this compound, docking simulations would elucidate how the fluorine atom at the 3-position and the ethanol (B145695) group contribute to binding. The fluorine can participate in specific interactions such as hydrogen bonds or halogen bonds, while the hydroxyl of the ethanol group can act as a hydrogen bond donor or acceptor. These simulations can identify key amino acid residues in a target's active site that form stabilizing interactions. Computer-aided drug design (CADD) combined with laboratory techniques is a cornerstone for developing new drug molecules. nih.gov
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Target Protein | Significance in Binding |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Ether Oxygen, Fluorine | Serine, Threonine, Tyrosine, Lysine | Provides specificity and directional interaction. |
| Hydrogen Bond (Donor) | Ethanol Hydroxyl | Aspartate, Glutamate, Carbonyl backbone | Crucial for anchoring the ligand in the binding pocket. |
| Hydrophobic Interactions | Benzyl (B1604629) Ring, Phenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine | Contributes significantly to binding affinity through the hydrophobic effect. |
| Pi-Pi Stacking | Benzyl Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the ligand through aromatic ring interactions. |
Quantitative Structure-Activity Relationship (QSAR) Derivations and Validation Models
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug discovery, enabling the prediction of activity for novel compounds and guiding the optimization of a lead scaffold. nih.govresearchgate.net For the this compound core, QSAR models can be developed by synthesizing a series of derivatives with varied substituents and measuring their biological activity.
The process involves calculating a wide range of molecular descriptors for each compound, which can be constitutional, topological, physicochemical, or quantum-chemical in nature. nih.gov Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a predictive model. nih.govresearchgate.net
Studies on the related 4-benzyloxy-benzylamino chemotype have demonstrated a clear structure-activity relationship. For example, the position and nature of halogen substituents on the benzyl ring significantly impact potency. Analogues with 3,4-difluoro substitutions have shown additive properties, resulting in the most potent compounds in a series. nih.gov This type of systematic study provides the essential data for building robust QSAR models. A QSAR model for the this compound scaffold would help quantify the impact of the 3-fluoro substituent and predict the effects of further modifications.
| Compound Analogue | Substitution on Phenyl Ring | Calculated Descriptor (e.g., logP) | Observed Biological Activity (e.g., IC50 in µM) |
|---|---|---|---|
| Parent Compound | -H | 3.5 | 5.2 |
| Target Compound | 3-Fluoro | 3.7 | 2.1 |
| Analogue 1 | 4-Fluoro | 3.7 | 1.5 |
| Analogue 2 | 3,4-Difluoro | 3.9 | 0.8 |
| Analogue 3 | 4-Bromo | 4.3 | 1.8 |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Mechanisms
While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. nih.gov This technique is particularly important for flexible molecules like this compound, which has several rotatable bonds. MD simulations can be used to study the stability of the docked pose, explore different binding and unbinding pathways, and understand the role of solvent molecules in the binding event.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces of the system's atoms. |
| Simulation Time | 100 - 1000 ns | To observe significant conformational changes and ensure system stability. |
| Temperature | 300 K or 310 K | To simulate physiological conditions. github.io |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | To accurately represent the aqueous cellular environment. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, RDF | To quantify stability, flexibility, and specific interactions over time. nih.gov |
Virtual Screening and Combinatorial Library Design Based on the this compound Core
The this compound structure serves as an excellent starting point, or scaffold, for virtual screening (VS) and combinatorial library design. VS is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov By using the core scaffold as a query, researchers can perform similarity searches or pharmacophore-based searches to find commercially available or virtual compounds with potentially similar biological activity.
Furthermore, the scaffold can be used to build a combinatorial library. This involves systematically modifying the core structure at specific points. For this compound, key points for modification include:
Substitutions on the benzyl ring.
Substitutions on the phenyl ring (in addition to the fluorine).
Modification of the ethanol side chain (e.g., changing its length or replacing the hydroxyl group).
Replacing the ether linkage.
This approach was successfully used in the evolution of the 4-benzyloxy-benzylamino chemotype, where a library of analogues was synthesized to explore the structure-activity relationship and improve potency and selectivity. nih.gov This rational design process, which creates a focused library of compounds, is more efficient than random high-throughput screening. nih.gov
| Scaffold Position | R1 (Benzyl Ring) | R2 (Phenyl Ring) | R3 (Side Chain) |
|---|---|---|---|
| Variation 1 | -H (unsubstituted) | -F (original) | -CH2CH2OH (original) |
| Variation 2 | 4-Chloro | -F | -CH2CH2OH |
| Variation 3 | -H | -Cl | -CH2CH2OH |
| Variation 4 | -H | -F | -CH2COOH |
| Variation 5 | 4-Methoxy | -F | -CH2CH2NH2 |
In Silico Assessment of Molecular Attributes for Compound Design and Optimization
Before committing to costly and time-consuming synthesis, the "drug-likeness" and potential liabilities of a compound can be assessed using in silico methods. This involves calculating various molecular properties and descriptors that predict a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity (T).
For this compound and its derivatives, key computed properties include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. nih.gov These descriptors are often used in filters, such as Lipinski's Rule of Five, to prioritize compounds with a higher probability of oral bioavailability.
Advanced methods like Density Functional Theory (DFT) can be employed to calculate quantum chemical properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). biointerfaceresearch.comsemanticscholar.org These properties provide insights into the molecule's chemical reactivity, stability, and the regions most likely to engage in electrophilic or nucleophilic interactions. biointerfaceresearch.com
| Property Name | Predicted Value (Approximate) | Significance in Drug Design |
|---|---|---|
| Molecular Formula | C15H15FO2 | Defines the elemental composition. |
| Molecular Weight | ~246.28 g/mol | Influences absorption and diffusion; generally <500 Da is preferred. |
| XLogP3 | ~3.2 | Measures lipophilicity, affecting solubility and membrane permeability. nih.gov |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. nih.gov |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. nih.gov |
| Rotatable Bond Count | 5 | Measures molecular flexibility, affecting conformational entropy and binding. nih.gov |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Correlates with passive molecular transport through membranes. nih.gov |
Advanced Analytical Techniques in Research and Development
High-Resolution Spectroscopic Characterization Methodologies (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for the structural confirmation of 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol. Each method provides unique information about the molecule's atomic composition and bonding. While specific experimental spectra for this compound are not widely published, its structural features allow for the prediction of characteristic spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to each unique proton environment. The aromatic protons would appear in the downfield region (typically 6.8-7.5 ppm), with their splitting patterns revealing their substitution pattern on the two phenyl rings. The fluorine atom would cause additional splitting (H-F coupling) for adjacent protons on its ring. The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a multiplet around 7.3-7.5 ppm. The benzylic protons (-O-CH₂-Ph) would yield a characteristic singlet around 5.1 ppm. The two methylene (B1212753) groups of the ethanol (B145695) side chain (-CH₂-CH₂-OH) would appear as triplets around 2.8 ppm and 3.8 ppm, respectively, coupled to each other. The hydroxyl (-OH) proton would present as a broad singlet, its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. The spectrum would show signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The benzylic carbon and the two carbons of the ethanol chain would also be clearly identifiable.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for this compound based on established principles and data from analogous structures.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (Fluorophenyl ring) | 6.8 - 7.2 | Multiplet (m) |
| Ar-H (Benzyl ring) | 7.3 - 7.5 | Multiplet (m) |
| -O-CH ₂-Ph | ~5.1 | Singlet (s) |
| Ar-CH ₂-CH₂OH | ~2.8 | Triplet (t) |
| Ar-CH₂-CH ₂OH | ~3.8 | Triplet (t) |
| -OH | Variable | Broad Singlet (br s) |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C -F (Aromatic) | ~152 (with large ¹JCF coupling) |
| C -OBn (Aromatic) | ~147 |
| Other Aromatic C | 115 - 137 |
| -O-C H₂-Ph (Benzylic) | ~71 |
| Ar-C H₂-CH₂OH | ~39 |
| Ar-CH₂-C H₂OH | ~63 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of this compound (C₁₅H₁₅FO₂) can be determined, confirming its molecular formula. The predicted monoisotopic mass is approximately 246.1056 g/mol . The fragmentation pattern observed in the mass spectrum would further corroborate the structure, showing characteristic losses such as the benzyl group (C₇H₇, 91 Da) or a water molecule (H₂O, 18 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
Interactive Table: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch, H-bonded | 3550 - 3200 (Broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Alkyl C-H | C-H Stretch | 3000 - 2850 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Ether (Ar-O-C) | C-O Stretch | 1260 - 1200 |
| Alcohol (C-OH) | C-O Stretch | ~1050 |
| Fluoroaromatic | C-F Stretch | 1270 - 1100 |
Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby ensuring high purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective. A UV detector set to a wavelength where the aromatic rings absorb strongly (e.g., ~270 nm) would be used for detection. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative purification to isolate the compound in high purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound to be analyzed by GC, it may require derivatization, such as silylation of the hydroxyl group, to increase its volatility and thermal stability. nih.gov The gas chromatograph would separate the derivatized compound from any volatile impurities. nih.govijpsonline.com The mass spectrometer would then provide a mass spectrum for the eluted peak, confirming its identity. This technique is particularly useful for detecting and identifying trace-level impurities that might co-elute with the main product in HPLC. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the compound and its impurities. nih.gov
X-Ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be an oil or difficult to crystallize due to the flexibility of the ethanol and benzyl groups, its derivatives can often be converted into crystalline solids suitable for analysis.
For instance, forming an ester or a urethane (B1682113) from the primary alcohol function can introduce moieties that facilitate crystal packing through additional hydrogen bonding or π-stacking interactions. If a suitable single crystal of such a derivative is obtained, X-ray diffraction analysis can provide unambiguous proof of its structure. mdpi.com This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This level of structural detail is unparalleled and serves as the ultimate confirmation of the molecular identity, complementing the data obtained from spectroscopic methods. mdpi.com
Future Research Perspectives
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. imgroupofresearchers.com These powerful computational tools can significantly expedite the identification of novel compounds and predict their properties, thereby minimizing the time and resources required for extensive empirical screening. imgroupofresearchers.comnih.gov For 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol and its derivatives, AI and ML can be leveraged in several key areas.
Predictive modeling, a core strength of AI, can be employed to forecast the physicochemical and biological properties of new analogs of this compound. imgroupofresearchers.com By training algorithms on existing datasets of related fluorinated and benzyloxy-containing compounds, researchers can build models that predict parameters such as solubility, lipophilicity, and potential biological activities. This data-driven approach allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired characteristics. researchgate.net
Exploration of Novel Biologically Relevant Molecular Targets
The structural motifs present in this compound suggest a range of potential biological activities that warrant further investigation. The presence of a fluorine atom can significantly alter the metabolic stability and binding affinity of a molecule to its biological target.
One promising avenue of research is the exploration of this compound and its derivatives as potential inhibitors of enzymes involved in disease progression. For instance, fluorine-substituted diarylpyrimidine derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with the fluorine atom playing a crucial role in binding interactions. nih.gov This suggests that the 3-fluorophenyl moiety of this compound could be a key pharmacophore for antiviral drug design.
Development of Next-Generation Synthetic Methodologies
While the synthesis of this compound can be achieved through established chemical transformations, there is always a need for more efficient, sustainable, and versatile synthetic routes. Future research in this area should focus on the development of next-generation methodologies that offer improvements in terms of yield, atom economy, and environmental impact.
Current synthetic approaches likely involve the benzylation of a fluorinated phenolic precursor followed by transformations to introduce the ethanol (B145695) side chain. For example, the synthesis of the related precursor, [4-(benzyloxy)-3-fluorophenyl]methanol, has been reported starting from 4-(benzyloxy)-3-fluorobenzaldehyde (B182309) via reduction with sodium borohydride. chemicalbook.com The aldehyde itself can be prepared from 3-fluoro-4-hydroxybenzaldehyde.
Future synthetic strategies could explore the use of catalytic C-H activation or cross-coupling reactions to construct the core structure more directly and with fewer steps. The development of novel catalysts that can selectively functionalize specific positions on the aromatic ring would be highly valuable. Additionally, the use of flow chemistry and other process intensification technologies could enable the scalable and continuous production of this compound and its derivatives.
The development of milder and more efficient methods for the protection and deprotection of the benzyloxy group is also an important area of research. While benzyl (B1604629) ethers are widely used, their cleavage often requires harsh conditions that may not be compatible with complex molecular architectures. d-nb.info The exploration of alternative protecting groups or enzymatic deprotection strategies could enhance the synthetic utility of this compound as an intermediate.
Potential Contributions to Interdisciplinary Chemical Biology and Material Science Applications
The unique combination of a fluorinated aromatic ring and a flexible side chain in this compound opens up possibilities for its application in interdisciplinary fields beyond traditional medicinal chemistry.
In the realm of chemical biology, this compound and its derivatives could serve as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, researchers could use these molecules to visualize and identify their cellular targets. The fluorine atom can also be used as a reporter group in ¹⁹F NMR studies to probe the binding environment of the molecule.
In material science, the structural features of this compound could be exploited to create novel materials with tailored properties. For instance, the incorporation of this molecule into polymers could influence their thermal stability, refractive index, and dielectric properties. The synthesis of liquid crystalline materials containing similar fluorinated and benzyloxy-substituted aromatic cores has been reported, suggesting that derivatives of this compound could also exhibit mesogenic behavior. researchgate.net Such materials could find applications in displays, sensors, and other advanced technologies.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-(Benzyloxy)-3-fluorophenyl)ethanol, and how can purity be optimized?
Answer:
A common approach involves multi-step synthesis starting from 3-fluorophenol derivatives. For example:
- Step 1 : Benzyl protection of the hydroxyl group in 3-fluoro-4-hydroxyphenyl methanol using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Reduction of the intermediate aldehyde or ketone (if present) to the ethanol moiety using NaBH₄ or LiAlH₄.
- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC or HPLC .
Basic: What characterization techniques are critical for verifying the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the benzyloxy group (δ ~4.9–5.1 ppm for -OCH₂Ph), fluorophenyl protons (split patterns due to fluorine), and ethanol moiety (δ ~3.6–3.8 ppm for -CH₂OH) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (C₁₄H₁₃FO₂, exact mass 232.0871).
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities, as demonstrated for structurally related benzophenones .
Basic: How should researchers ensure compound stability during storage?
Answer:
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the benzyloxy group or ethanol moiety.
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like de-benzylated derivatives or oxidized aldehydes .
Advanced: What reaction mechanisms govern the formation of by-products during synthesis?
Answer:
Key mechanisms include:
- Friedel-Crafts Alkylation Side Reactions : Competing electrophilic substitution at the fluorophenyl ring, leading to regioisomers. Minimize by using bulky Lewis acids (e.g., AlCl₃ in nitrobenzene) and controlled stoichiometry .
- Over-Reduction : Excessive NaBH₄ may reduce the benzyloxy group. Optimize reaction time/temperature and quench with acidic workup to isolate the ethanol product .
Advanced: How can researchers evaluate the biological activity of this compound?
Answer:
- Antimicrobial Assays : Screen against fungal/bacterial strains (e.g., Candida albicans) using broth microdilution. Compare with benzophenone derivatives known for antifungal activity .
- Anti-inflammatory Studies : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7). Use IC₅₀ calculations and structural analogs (e.g., 4-benzyl albuterol derivatives) as positive controls .
Advanced: How to resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
Answer:
- Impurity Analysis : Use HPLC-MS to identify trace impurities (e.g., residual benzyl bromide or de-fluorinated by-products) that may interfere with bioassays .
- Crystallographic Validation : Confirm stereochemical homogeneity via X-ray diffraction, as small structural variations (e.g., fluorine position) drastically alter activity .
- Statistical Reproducibility : Perform triplicate assays with blinded controls to account for batch-to-batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
